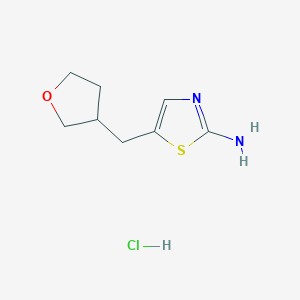![molecular formula C16H23BO2 B2382589 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane CAS No. 372193-91-4](/img/structure/B2382589.png)
4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis. This compound features a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a 2-methylprop-2-enyl group. Its unique structure makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a dioxaborolane precursor. One common method includes the following steps:
Starting Materials: Phenylboronic acid and 2-methylprop-2-enyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).
Procedure: The phenylboronic acid is first converted to its corresponding boronate ester, which then reacts with the 2-methylprop-2-enyl bromide under reflux conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction parameters, leading to higher efficiency and safety.
Purification: The crude product is typically purified using column chromatography or recrystallization to achieve the desired purity levels.
化学反应分析
Types of Reactions
4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing ring into different boron derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions involving this compound.
Major Products
Boronic Acids: Formed through oxidation reactions.
Boronates: Result from various substitution and coupling reactions.
Aromatic Derivatives: Produced via electrophilic aromatic substitution.
科学研究应用
Chemistry
In organic chemistry, 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it invaluable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is used in the development of boron-containing drugs, which have applications in cancer therapy and as enzyme inhibitors. Its ability to form stable complexes with biomolecules makes it a useful tool in biochemical research.
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components. Its role in facilitating efficient chemical transformations is crucial for manufacturing processes.
作用机制
The mechanism by which 4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane exerts its effects involves the formation of stable boron-carbon bonds. The boron atom in the dioxaborolane ring acts as a Lewis acid, facilitating various chemical reactions. The molecular targets include organic substrates that can undergo nucleophilic attack, leading to the formation of new chemical bonds.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the 2-methylprop-2-enyl group, making it less reactive in certain contexts.
2-Methylprop-2-enylboronic Acid: Contains the same substituent but lacks the dioxaborolane ring.
Uniqueness
4,4,5,5-Tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane is unique due to its combination of a dioxaborolane ring and a 2-methylprop-2-enyl group. This structure provides enhanced reactivity and stability, making it more versatile in synthetic applications compared to its simpler counterparts.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
属性
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(2-methylprop-2-enyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-12(2)11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10H,1,11H2,2-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVRQJAAHXUQLV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
372193-91-4 |
Source


|
| Record name | 4,4,5,5-tetramethyl-2-[2-(2-methylprop-2-en-1-yl)phenyl]-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
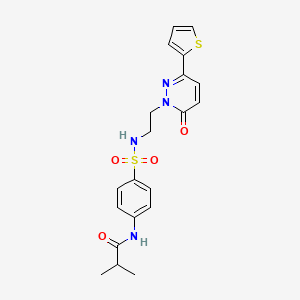
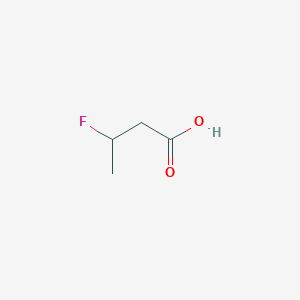
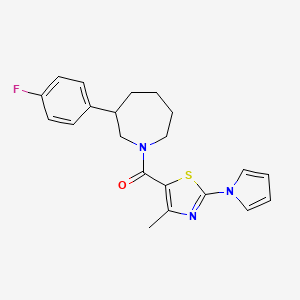
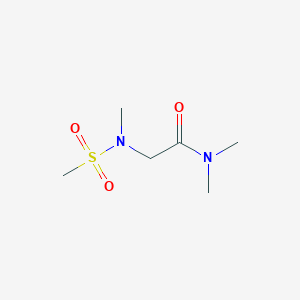
![methyl 4-(2-(2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)acetamido)benzoate](/img/structure/B2382513.png)
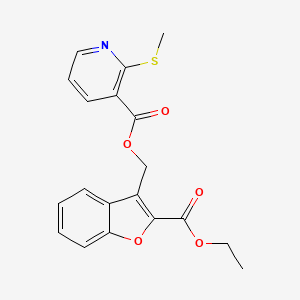
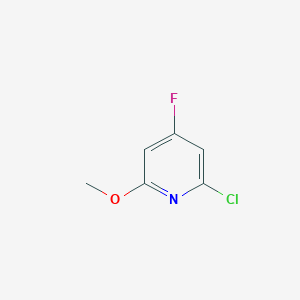
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2382517.png)
![3-benzyl-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2382518.png)

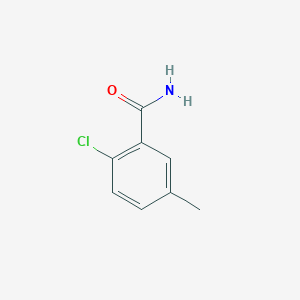
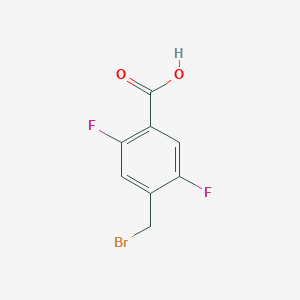
![(E)-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2382528.png)
